molecular formula C17H15BrN4S B2944354 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-61-3

2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole

Cat. No. B2944354
CAS RN: 536720-61-3
M. Wt: 387.3
InChI Key: UAUVRGXFRIANDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazo[1,2-a]pyridine, which is known to possess a broad range of biological activity . It has been shown to have potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by 1H and 13C NMR and mass spectral analysis . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . The trihalides were converted into the respective halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as NMR spectroscopy . For instance, an off-white solid with a melting point of 70–75°C was obtained in one synthesis .

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

Compounds structurally related to the queried chemical have been synthesized through various methods, highlighting the chemical versatility and potential for derivatization. For example, water-mediated hydroamination and silver-catalyzed aminooxygenation have been employed for the synthesis of methylimidazo[1,2-a]pyridines, showcasing innovative approaches to constructing these heterocycles in the presence or absence of catalysts (Mohan et al., 2013). Additionally, the selenylation of imidazoheterocycles demonstrates the efficiency of introducing functional groups into the heterocyclic framework, expanding the utility of these compounds in further chemical transformations (Jana et al., 2015).

Biological Activity and Pharmacological Applications

The research into the biological activities of compounds within this chemical class has primarily focused on their potential as therapeutic agents. Studies have shown various biological activities, such as antiulcer effects and histamine H2-receptor antagonism, indicating potential applications in treating gastrointestinal disorders. For instance, certain imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives exhibited significant antiulcer activities, suggesting their utility as novel histamine H2-receptor antagonists (Katsura et al., 1992). Moreover, derivatives have been explored for antiviral properties, with some showing inhibitory activities against human rhinovirus, highlighting their potential in antiviral therapy (Hamdouchi et al., 1999).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic potentials of these compounds further demonstrate their relevance in medicinal chemistry and drug discovery. A study on the antimicrobial activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives, including thiazole and imidazo[1,2-a]pyrimidine derivatives, reported high antimicrobial activity, promising for developing new antimicrobial agents (Elenich et al., 2019). Additionally, novel pyrimidine-benzimidazol combinations have been synthesized and screened for their cytotoxic activities, showing significant inhibitory effects against various cancer cell lines, underscoring the potential for cancer treatment (Chen et al., 2014).

properties

IUPAC Name

3-bromo-5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4S/c1-10-6-7-12-13(8-10)21-17(20-12)23-9-14-16(18)22-11(2)4-3-5-15(22)19-14/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVRGXFRIANDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C(=CC=CC4=N3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.